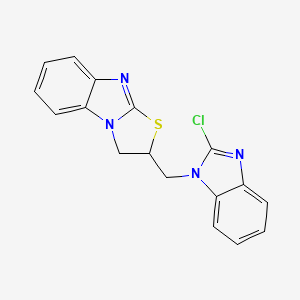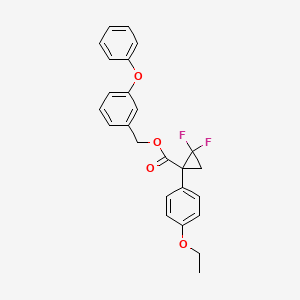
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate is a synthetic organic compound. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is known for its potent insecticidal properties and is used in various pest control applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate typically involves the following steps:
Preparation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Phenoxyphenyl and Ethoxyphenyl Groups: These groups are attached through a series of nucleophilic substitution reactions, where the phenoxyphenyl and ethoxyphenyl groups are introduced using appropriate phenol and ethyl ether derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the phenoxy or ethoxy groups with other functional groups, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on insect physiology and its potential as a tool for pest control.
Medicine: Research is ongoing into its potential use as an antiparasitic agent and its effects on human health.
Industry: It is used in the development of new insecticides and pest control products, as well as in studies of environmental impact and degradation.
作用机制
The mechanism of action of (3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate involves its interaction with the nervous system of insects. The compound binds to voltage-gated sodium channels in nerve cells, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and death of the insect. The molecular targets include specific subtypes of sodium channels, and the pathways involved are related to the disruption of normal ion flow and nerve signal propagation.
相似化合物的比较
Similar Compounds
Phenothrin: Another pyrethroid insecticide with a similar structure but different substituents.
Fenvalerate: A pyrethroid with a cyano group, known for its high insecticidal activity.
Cycloprothrin: A related compound with dichloro substituents, used as an insecticide.
Uniqueness
(3-Phenoxyphenyl)methyl 2,2-difluoro-1-(4-ethoxyphenyl)cyclopropanecarboxylate is unique due to its specific combination of phenoxyphenyl and ethoxyphenyl groups, along with the difluoro substitution on the cyclopropane ring. This unique structure contributes to its specific insecticidal properties and its effectiveness against a broad range of insect pests.
属性
CAS 编号 |
67597-22-2 |
|---|---|
分子式 |
C25H22F2O4 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 1-(4-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22F2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
InChI 键 |
CTRZUQGGDHKYLP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


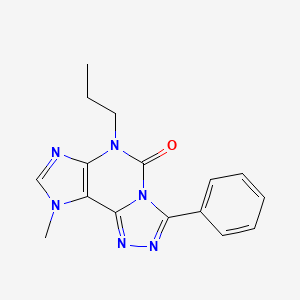
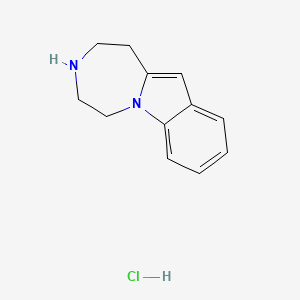
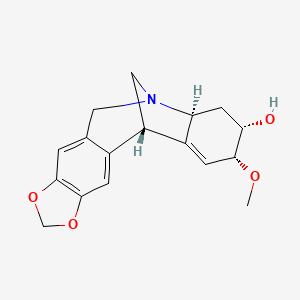
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
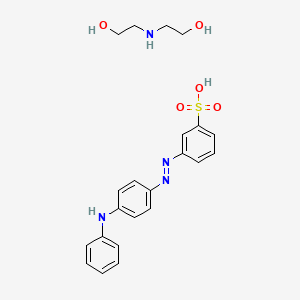
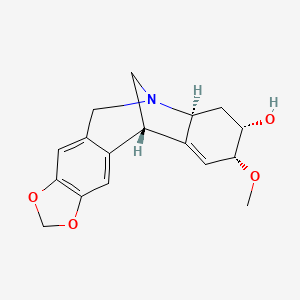


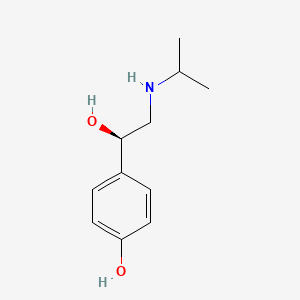

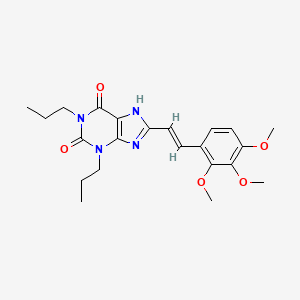
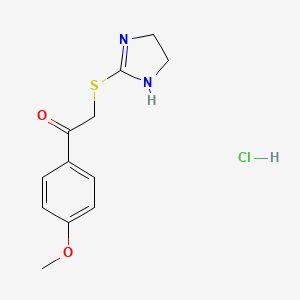
![2-[Bis(2-hydroxyethyl)amino]ethanol;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12781591.png)
